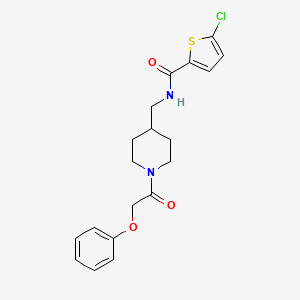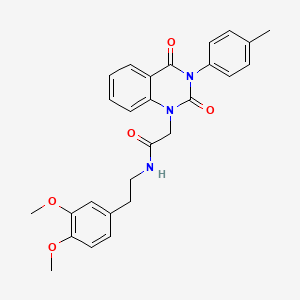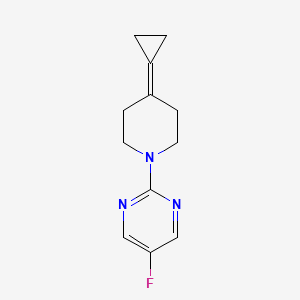
2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of several enzymes and has shown promising results in cancer treatment and other therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine involves the inhibition of several enzymes that are essential for various cellular processes. The compound inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis, and dihydrofolate reductase, an enzyme that is essential for the synthesis of folic acid. Additionally, the compound has been shown to inhibit the activity of several viral enzymes, including the RNA-dependent RNA polymerase of the hepatitis C virus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine are primarily related to its inhibition of various enzymes. The compound inhibits the activity of thymidylate synthase, which leads to a decrease in DNA synthesis and cell proliferation. Additionally, the compound inhibits the activity of dihydrofolate reductase, which leads to a decrease in the synthesis of folic acid, a vitamin that is essential for various cellular processes. The compound has also been shown to inhibit the activity of several viral enzymes, which can lead to a decrease in viral replication.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine in lab experiments include its potent inhibitory effects on various enzymes, its high selectivity, and its low toxicity. However, the limitations of using this compound in lab experiments include its high cost, its low solubility in water, and its potential for off-target effects.
Future Directions
There are several future directions for the study of 2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to explore the potential applications of the compound in the treatment of viral infections and other diseases. Finally, studies are needed to investigate the potential off-target effects of the compound and to develop strategies to minimize these effects.
Synthesis Methods
The synthesis of 2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine is a multi-step process that involves the reaction of several chemical compounds. The most commonly used method for the synthesis of this compound is the reaction of 4-cyclopropylidenepiperidine with 5-fluorouracil in the presence of a suitable catalyst. This method has been optimized to produce high yields of the compound with minimal impurities.
Scientific Research Applications
2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in cancer treatment, as it inhibits the activity of several enzymes that are essential for cancer cell growth and proliferation. Additionally, the compound has been studied for its potential applications in the treatment of viral infections, as it has been shown to inhibit the activity of several viral enzymes.
properties
IUPAC Name |
2-(4-cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-11-7-14-12(15-8-11)16-5-3-10(4-6-16)9-1-2-9/h7-8H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZROGRKUVNMSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

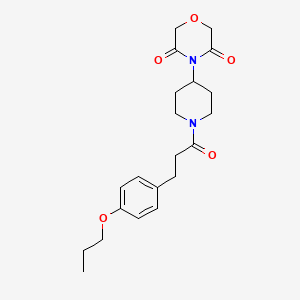
![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2395449.png)
![3-[[1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2395450.png)
![4-Fluoro-2-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2395451.png)
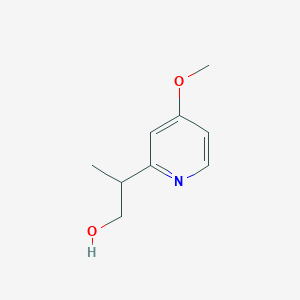
![N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2395453.png)
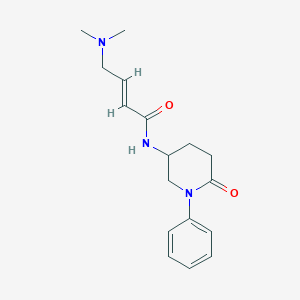
![2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole](/img/structure/B2395457.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B2395459.png)
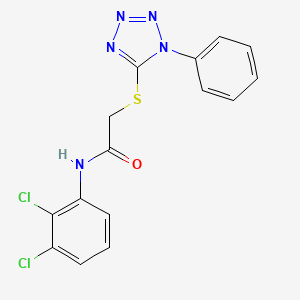
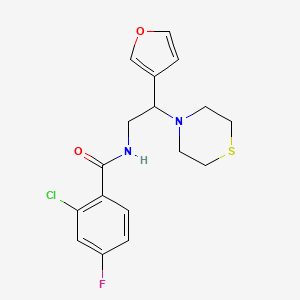
![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2395466.png)
